1,3-Benzenedicarboxaldehyde, 4,6-dinitro-
Description
Contextualization within the Landscape of Substituted Aromatic Dicarboxaldehydes
Substituted aromatic dicarboxaldehydes are a class of organic compounds that serve as versatile building blocks in synthetic chemistry. wisdomlib.org The presence of two aldehyde functionalities on an aromatic ring allows for a wide range of chemical transformations, making them valuable precursors in the synthesis of more complex molecules. wisdomlib.orgresearchgate.net These compounds are pivotal in the construction of various organic structures, including macrocycles, polymers, and heterocyclic systems. nih.gov
The reactivity and utility of substituted aromatic dicarboxaldehydes are significantly influenced by the nature and position of the substituents on the aromatic ring. These substituents can modulate the electrophilicity of the aldehyde carbons, influence the stereochemistry of reactions, and introduce new functionalities into the final products. For instance, electron-donating groups can increase the electron density of the aromatic ring and the reactivity of the aldehyde groups in certain reactions, while electron-withdrawing groups, such as the nitro groups in 1,3-Benzenedicarboxaldehyde, 4,6-dinitro-, are expected to have the opposite effect.
The applications of this class of compounds are diverse, spanning from the synthesis of pharmaceutical intermediates to the development of advanced materials. nih.govijrar.org Some substituted aromatic dicarboxaldehydes have been investigated for their potential antimicrobial activities. nih.gov The ability to tune the properties of the resulting molecules by varying the substitution pattern on the aromatic dicarboxaldehyde precursor makes this class of compounds a cornerstone in modern organic synthesis. researchgate.net
| Property | Value |
|---|---|
| Molecular Formula | C₈H₄N₂O₆ |
| Molecular Weight | 224.13 g/mol |
| CAS Number | 65924-59-6 |
| Appearance | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
Significance of Nitroaromatic Aldehydes in Contemporary Synthetic and Materials Chemistry
Nitroaromatic compounds are a cornerstone of industrial and synthetic chemistry, primarily due to the versatile reactivity of the nitro group. nih.govnih.gov This functional group can be readily transformed into a variety of other functionalities, most notably amines, which are precursors to a vast array of pharmaceuticals, dyes, and agrochemicals. mdpi.com The strong electron-withdrawing nature of the nitro group also significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution reactions. researchgate.net
The presence of an aldehyde group in conjunction with a nitro group on an aromatic ring creates a molecule with dual reactivity. The aldehyde group is a key functional group in organic synthesis, serving as an intermediate in the production of pharmaceuticals, fragrances, and polymers. nih.govfrontiersin.org Nitroaromatic aldehydes, therefore, are valuable precursors for the synthesis of complex molecules with diverse applications.
In the realm of materials chemistry, nitroaromatic compounds have been extensively studied for their use in the development of energetic materials and as components in polymers designed for the detection of explosives. rsc.orgresearchgate.net The electron-deficient nature of the nitroaromatic ring allows for strong interactions with electron-rich materials, a property that is exploited in sensor technology. mdpi.comnih.gov The incorporation of aldehyde functionalities into such systems could provide a route for the covalent incorporation of these units into polymer backbones, leading to the development of novel functional materials.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Benzaldehyde (B42025) | C₇H₆O | The simplest aromatic aldehyde. |
| Isophthalaldehyde | C₈H₆O₂ | A 1,3-dicarboxaldehyde without nitro groups. |
| Nitrobenzene | C₆H₅NO₂ | A simple nitroaromatic compound without aldehyde groups. |
| 4-Nitrobenzaldehyde (B150856) | C₇H₅NO₃ | Contains both a nitro and an aldehyde group. |
Elucidation of Research Gaps and Future Academic Imperatives for 1,3-Benzenedicarboxaldehyde, 4,6-dinitro-
Despite the potential utility of 1,3-Benzenedicarboxaldehyde, 4,6-dinitro- as a highly functionalized building block, a thorough review of the scientific literature reveals a significant lack of detailed research on this specific compound. While its existence is documented in chemical databases, there is a scarcity of published studies detailing its synthesis, characterization, and reactivity. This represents a clear research gap that warrants further investigation.
Future academic imperatives for this compound should focus on several key areas. Firstly, the development of an efficient and scalable synthesis of 1,3-Benzenedicarboxaldehyde, 4,6-dinitro- is of paramount importance. A reliable synthetic route would enable broader access to this compound for further study.
Secondly, a comprehensive characterization of its physical and chemical properties is necessary. This would include detailed spectroscopic analysis (NMR, IR, Mass Spectrometry), as well as an investigation of its thermal stability and solubility.
The third and most extensive area for future research lies in the exploration of its reactivity. Key questions to be addressed include:
How do the two strongly electron-withdrawing nitro groups affect the reactivity of the aldehyde functionalities towards various nucleophiles?
Can the two aldehyde groups be selectively functionalized?
What are the pathways for the reduction of the nitro groups in the presence of the aldehyde functionalities?
Can this compound serve as a monomer for the synthesis of novel polymers with interesting thermal, electronic, or optical properties?
What is the potential of this molecule as a precursor for the synthesis of novel heterocyclic compounds with potential biological activity?
Addressing these research questions will not only fill the current knowledge gap regarding 1,3-Benzenedicarboxaldehyde, 4,6-dinitro- but also has the potential to unlock new avenues in synthetic and materials chemistry. The unique combination of functional groups in this molecule makes it a promising candidate for the development of novel materials and complex organic molecules.
Structure
3D Structure
Properties
CAS No. |
65924-59-6 |
|---|---|
Molecular Formula |
C8H4N2O6 |
Molecular Weight |
224.13 g/mol |
IUPAC Name |
4,6-dinitrobenzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C8H4N2O6/c11-3-5-1-6(4-12)8(10(15)16)2-7(5)9(13)14/h1-4H |
InChI Key |
VCIJDXSHLZLMST-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1C=O)[N+](=O)[O-])[N+](=O)[O-])C=O |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 1,3 Benzenedicarboxaldehyde, 4,6 Dinitro
Direct Synthesis of 1,3-Benzenedicarboxaldehyde, 4,6-dinitro-
The direct synthesis of 1,3-Benzenedicarboxaldehyde, 4,6-dinitro- is not widely documented in established chemical literature, suggesting that its preparation likely involves a multi-step process rather than a single, direct transformation from a simple precursor. A plausible and logical synthetic route commences with the nitration of m-xylene (B151644), followed by the oxidation of the methyl groups to aldehydes.
The initial step involves the nitration of m-xylene to yield 4,6-dinitro-m-xylene. This reaction is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid. The methyl groups of m-xylene direct the electrophilic nitration to the ortho and para positions. Due to the presence of two methyl groups, the 4 and 6 positions are activated, leading to the desired dinitrated product. Careful control of the reaction temperature and the ratio of nitrating agents is crucial to prevent over-nitration and the formation of unwanted byproducts.
The subsequent and more challenging step is the selective oxidation of the two methyl groups of 4,6-dinitro-m-xylene to form the corresponding dialdehyde (B1249045). The oxidation of substituted xylenes (B1142099) to their respective dicarboxaldehydes can be achieved using various oxidizing agents. For instance, the oxidation of m-xylene with acidified potassium permanganate (B83412) (KMnO₄) is known to yield isophthalic acid. youtube.com However, achieving a partial oxidation to the aldehyde stage without further oxidation to the carboxylic acid requires milder and more selective oxidizing agents. The presence of the electron-withdrawing nitro groups deactivates the methyl groups, making this oxidation particularly challenging.
Alternative methods for the oxidation of methyl groups to aldehydes include the use of chromium-based reagents, such as chromium trioxide in acetic anhydride (B1165640) (Étard reaction), or catalytic oxidation processes. The specific conditions for the oxidation of 4,6-dinitro-m-xylene to 1,3-Benzenedicarboxaldehyde, 4,6-dinitro- would require significant experimental optimization to achieve a satisfactory yield while minimizing side reactions.
| Step | Reaction | Reagents and Conditions | Key Considerations |
| 1 | Nitration | Concentrated HNO₃, Concentrated H₂SO₄ | Temperature control to prevent over-nitration. |
| 2 | Oxidation | Selective oxidizing agents (e.g., CrO₃ in Ac₂O) | Preventing oxidation to the dicarboxylic acid. |
Synthesis of Dioxime Derivatives: The Case of 1,3-Benzenedicarboxaldehyde, 4,6-dinitro-, Dioxime, (E,E)-
Dioxime derivatives are valuable in coordination chemistry and as intermediates in organic synthesis. The synthesis of 1,3-Benzenedicarboxaldehyde, 4,6-dinitro-, Dioxime, (E,E)- involves the condensation reaction of the parent dicarboxaldehyde with hydroxylamine (B1172632).
The reaction between an aldehyde and hydroxylamine to form an oxime is a classic example of a condensation reaction. quora.comchemtube3d.com The mechanism proceeds through the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde.
The key steps of the mechanism are as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate with a positive charge on the nitrogen and a negative charge on the oxygen.
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate. This step is often facilitated by the solvent or a catalyst.
Dehydration: The carbinolamine intermediate is then protonated on the hydroxyl group, making it a good leaving group (water).
Elimination: The lone pair on the nitrogen atom assists in the elimination of a water molecule, leading to the formation of a C=N double bond and the final oxime product.
The reaction is typically carried out in a slightly acidic medium, as protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, thereby facilitating the initial nucleophilic attack. However, a highly acidic medium is detrimental as it would protonate the hydroxylamine, rendering it non-nucleophilic.
For a dicarboxaldehyde like 1,3-Benzenedicarboxaldehyde, 4,6-dinitro-, the reaction occurs at both aldehyde groups, leading to the formation of the dioxime. The stereochemistry of the resulting oximes can be either (E) or (Z), and the formation of the (E,E)-isomer is often influenced by the reaction conditions and the steric and electronic properties of the substituents on the aromatic ring.
Advanced Functionalization Strategies Utilizing the Dicarboxaldehyde Moiety
The two aldehyde groups in 1,3-Benzenedicarboxaldehyde, 4,6-dinitro- provide reactive sites for a variety of functionalization reactions, enabling the construction of larger and more complex molecular structures, such as Schiff bases and macrocycles.
Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde or ketone. nih.gov In the case of 1,3-Benzenedicarboxaldehyde, 4,6-dinitro-, reaction with two equivalents of a primary amine leads to the formation of a bis(Schiff base). These reactions are typically carried out by refluxing the reactants in a suitable solvent, such as ethanol (B145695) or methanol. derpharmachemica.com
The formation of macrocycles can be achieved by reacting the dicarboxaldehyde with a diamine. In such a reaction, if the stoichiometry is carefully controlled (e.g., a 1:1 molar ratio of dicarboxaldehyde to diamine), a [1+1] or [2+2] macrocyclization can occur, leading to the formation of a cyclic Schiff base. The outcome of the reaction (i.e., the size of the resulting macrocycle) is influenced by factors such as the length and flexibility of the diamine linker and the reaction conditions (e.g., concentration, temperature, and the presence of a template).
Bis(aldehyde-linked hybrid donor) compounds are molecules that contain two aldehyde functionalities connected by a linker, which often incorporates other donor atoms (e.g., oxygen, nitrogen, sulfur). These compounds are valuable precursors for the synthesis of more complex ligands and materials.
While the specific synthesis of bis(aldehyde-linked hybrid donor) compounds directly from 1,3-Benzenedicarboxaldehyde, 4,6-dinitro- is not detailed in the provided search results, a general synthetic strategy can be inferred. This would involve reacting the dicarboxaldehyde with a molecule containing two nucleophilic groups that can react with the aldehydes, while the linker itself contains the desired donor atoms. For example, reacting the dicarboxaldehyde with two equivalents of a hydroxy- or amino-functionalized thiol could introduce sulfur donor atoms into the resulting molecule.
Alternatively, the dicarboxaldehyde can be modified prior to the linking reaction. For instance, reduction of the aldehyde groups to alcohols would allow for subsequent etherification reactions to link two of these modified units together, potentially incorporating other donor functionalities in the linker chain.
The synthesis of such compounds requires careful planning of the synthetic route and control of the reaction conditions to achieve the desired product with a good yield.
Condensation Reactions for Schiff Base Formation and Macrocyclization
Routes to Highly Substituted Polyimine Macrocycles
The condensation reaction between aromatic dialdehydes and chiral diamines is a well-established method for creating a variety of macrocyclic Schiff bases, including [2+2], [3+3], and even larger [6+6] or [8+8] condensation products. nih.gov 1,3-Benzenedicarboxaldehyde, 4,6-dinitro- serves as a key hexasubstituted aromatic precursor for highly substituted Schiff base macrocycles. researchgate.net The reaction typically involves the self-condensation of the dialdehyde with a suitable diamine. The geometry of the dialdehyde and the diamine components often dictates the size and structure of the resulting macrocycle. For instance, the reaction of a linear dialdehyde with a diamine like 1,2-trans-diaminocyclohexane can preferentially form triangular [3+3] macrocycles. nih.gov The electron-deficient nature of the 4,6-dinitro-substituted benzene (B151609) ring in 1,3-Benzenedicarboxaldehyde, 4,6-dinitro- enhances the electrophilicity of the aldehyde carbons, facilitating the nucleophilic attack by the amine groups and promoting the formation of imine bonds. These polyimine macrocycles can be further reduced to their corresponding polyamine analogs, which are of interest for their ability to form complexes with various metal cations. researchgate.net
Nucleophilic Aromatic Substitution Reactions on Nitro-Activated Rings
Nucleophilic aromatic substitution (SNAr) is a critical reaction for modifying aromatic rings, particularly those rendered electron-deficient by powerful electron-withdrawing groups. youtube.comyoutube.com The nitro group (NO₂) is one of the strongest activating groups for SNAr reactions, especially when positioned ortho or para to a suitable leaving group. wikipedia.orglibretexts.org In 1,3-Benzenedicarboxaldehyde, 4,6-dinitro-, the two nitro groups significantly lower the electron density of the benzene ring, making it highly susceptible to attack by nucleophiles.
The mechanism for SNAr involves a two-step addition-elimination process. youtube.com A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this complex is delocalized across the aromatic system and is effectively stabilized by the ortho and para nitro groups. wikipedia.org Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring. youtube.com While the subject compound does not have a typical halide leaving group, under forceful conditions, or if one of the nitro groups itself is displaced, it can undergo SNAr reactions. This high reactivity allows for the introduction of a wide range of nucleophiles, such as amines, alkoxides, and thiolates, onto the aromatic ring, providing a pathway to highly functionalized benzene derivatives. youtube.comdtic.mil A similar compound, 2,4,6-tribromobenzene-1,3,5-tricarbaldehyde, undergoes nucleophilic aromatic substitution of its bromine atoms with anhydrous ammonia. dtic.mil
| Parameter | Description |
| Reactant | 1,3-Benzenedicarboxaldehyde, 4,6-dinitro- |
| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) |
| Activating Groups | Two nitro groups (NO₂) at positions 4 and 6 |
| Key Intermediate | Meisenheimer Complex (a resonance-stabilized carbanion) |
| Common Nucleophiles | Amines (R-NH₂), Alkoxides (RO⁻), Hydroxide (OH⁻) |
| Outcome | Replacement of a leaving group (or a nitro group) with the nucleophile |
Knoevenagel Condensation for Ambient Cross-linking Systems
The Knoevenagel condensation is a carbon-carbon bond-forming reaction involving the condensation of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group, typically catalyzed by a weak base like piperidine (B6355638). nih.govresearchgate.net This reaction is highly efficient and can often be carried out at room temperature, making it an excellent method for creating ambient cross-linking systems in polymer chemistry. nih.govnih.gov
1,3-Benzenedicarboxaldehyde, 4,6-dinitro-, as an aromatic dialdehyde, can function as a cross-linking agent in these systems. acs.org Each of its two aldehyde groups can react with active methylene compounds, such as acetoacetylated sucrose. researchgate.net The reaction mechanism involves the activation of the aldehyde by the catalyst, followed by nucleophilic attack from the carbanion of the active methylene compound, and subsequent dehydration to form a new carbon-carbon double bond. nih.gov The presence of two aldehyde groups allows the molecule to form two such bonds, creating a cross-linked polymer network. The resulting films or gels often exhibit enhanced thermal and mechanical properties, such as high Young's modulus and high glass transition temperatures. nih.gov
Integration into π-Conjugated Polymer Backbones
π-Conjugated polymers are a class of materials characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons and unique electronic and optical properties. beilstein-journals.org A common strategy for designing these materials is to create a donor-acceptor (D-A) architecture, where electron-rich (donor) and electron-poor (acceptor) units are alternated along the polymer chain. researchgate.net This approach allows for the tuning of the polymer's bandgap and other properties. rsc.org
Aromatic dialdehydes are frequently used as monomers in the synthesis of conjugated polymers. researchgate.net 1,3-Benzenedicarboxaldehyde, 4,6-dinitro- is a particularly strong electron-accepting unit due to its two nitro groups and two aldehyde groups. Its integration into a polymer backbone, typically through reactions like Wittig or Horner-Wadsworth-Emmons olefination, can lead to the formation of D-A type conjugated polymers. These polymers are investigated for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic solar cells (OSCs). beilstein-journals.orgresearchgate.net
Exploitation in Heterocyclic Compound Synthesis
Heterocyclic compounds are cyclic structures containing atoms of at least two different elements in the ring. They are of immense importance in medicinal chemistry and materials science. researchgate.net The dicarbonyl functionality of 1,3-Benzenedicarboxaldehyde, 4,6-dinitro- makes it a valuable precursor for synthesizing a variety of heterocyclic systems.
The two aldehyde groups can react with binucleophilic reagents to undergo cyclocondensation reactions. For example:
Reaction with hydrazine (B178648) or its derivatives can yield pyridazine-based structures.
Condensation with 1,2-diamines can lead to the formation of diazepine (B8756704) rings.
Reaction with β-dicarbonyl compounds or other active methylene compounds in the presence of an amine source (e.g., ammonium (B1175870) acetate) can be used to construct pyridine (B92270) rings via Hantzsch-type reactions.
The synthesis of N-heterocyclic compounds like pyrrole (B145914) derivatives can be achieved through catalytic processes involving the cyclization of amino aldehydes or ketones, which can be generated from precursors containing nitro and aldehyde groups. nih.gov The versatility of the aldehyde groups allows for a wide range of cyclization strategies to be employed, making 1,3-Benzenedicarboxaldehyde, 4,6-dinitro- a useful starting material for building complex heterocyclic frameworks. researchgate.net
| Reactant Partner | Resulting Heterocycle (Core Structure) |
| Hydrazine (H₂N-NH₂) | Pyridazine |
| 1,2-Diaminobenzene | Dibenzodiazepine |
| β-Ketoester + NH₃ | Pyridine |
| Nitroalkane + Ketone | Pyrrole (via multi-step synthesis) |
Precursor Chemistry and Synthetic Utility in Multi-step Organic Transformations
The combination of aldehyde and nitro functional groups makes 1,3-Benzenedicarboxaldehyde, 4,6-dinitro- a highly versatile precursor for multi-step organic transformations. Each functional group can be selectively modified to yield a wide range of derivatives.
Transformations of Aldehyde Groups:
Oxidation: The aldehyde groups can be readily oxidized to carboxylic acids, yielding 4,6-dinitro-1,3-benzenedicarboxylic acid. alfa-chemistry.com This dicarboxylic acid can then be used in polyester (B1180765) or polyamide synthesis or undergo further decarboxylation reactions.
Reduction: Selective reduction can convert the aldehydes to hydroxyl groups, forming a dinitro-substituted diol.
Other Reactions: The aldehydes can participate in various other reactions, including Wittig reactions, Grignard additions, and reductive aminations, to introduce a wide array of substituents.
Transformations of Nitro Groups:
Reduction: The most significant transformation of the nitro groups is their reduction to amino groups. This creates a diamino-benzenedicarboxaldehyde, a trifunctional monomer that is a valuable building block for polymers and other complex molecules. The reduction of nitro groups is a key step in the synthesis of many functional materials and pharmaceutical compounds. researchgate.net
Displacement: As discussed, the nitro groups activate the ring for SNAr, and in some cases, can themselves be displaced by potent nucleophiles.
The ability to perform these transformations in various sequences allows for the strategic synthesis of complex, highly substituted aromatic compounds from a single, readily available starting material.
Elucidation of Reaction Mechanisms and Catalysis in 1,3 Benzenedicarboxaldehyde, 4,6 Dinitro Chemistry
Mechanistic Pathways of Aldehyde Condensation Reactions
The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen (an "active methylene" compound) to a carbonyl group, which is then followed by a dehydration reaction to eliminate a water molecule. scienceinfo.comwikipedia.org The final product is often an α,β-unsaturated dicarbonyl or a related compound. thermofisher.com The reaction is typically catalyzed by a weak base. wikipedia.org
The general mechanism proceeds in the following steps:
Enolate Formation : The basic catalyst deprotonates the active methylene (B1212753) compound, creating a resonance-stabilized carbanion known as an enolate. scienceinfo.com
Nucleophilic Attack : The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. scienceinfo.com
Intermediate Formation : This attack forms an aldol-type addition intermediate.
Dehydration : The intermediate is then dehydrated, typically under the influence of the base, to form the final α,β-unsaturated product. scienceinfo.com
In the specific case of 1,3-Benzenedicarboxaldehyde, 4,6-dinitro-, the two aldehyde groups are significantly activated towards nucleophilic attack due to the strong electron-withdrawing effects of the two nitro groups.
Kinetic Factors :
Aldehyde Reactivity : Aldehydes are generally more reactive in Knoevenagel condensations than ketones. thermofisher.com The reactivity of the aldehyde is enhanced by the presence of electron-withdrawing groups. In 1,3-Benzenedicarboxaldehyde, 4,6-dinitro-, the two nitro groups strongly withdraw electron density from the aromatic ring and, by extension, from the aldehyde carbons. This makes the carbonyl carbons more electrophilic and thus more susceptible to nucleophilic attack, leading to a faster reaction rate compared to unsubstituted benzaldehyde (B42025). sarthaks.combrainly.comquora.com
Nucleophile Acidity : The active methylene compound must be acidic enough to be deprotonated by the weak base catalyst. The presence of two electron-withdrawing groups on the methylene carbon (like in malonic esters or malonodinitrile) increases its acidity. wikipedia.org
Thermodynamic Factors :
Product Stability : The final α,β-unsaturated product is stabilized by conjugation, which provides a thermodynamic driving force for the reaction.
Equilibrium : While the initial aldol (B89426) addition can be reversible, the subsequent dehydration step is often irreversible and drives the reaction to completion. Theoretical studies on similar reactions, like the proline-catalyzed aldol reaction, have quantified this reversibility and correlated it with the electronic activation of the substrate. acs.org
The choice of catalyst is crucial in the Knoevenagel condensation as it can influence reaction rates, yields, and selectivity. thermofisher.com While weak organic bases like piperidine (B6355638) or pyridine (B92270) are traditionally used, various other catalytic systems have been developed. wikipedia.orgorganic-chemistry.org
Homogeneous Catalysts : Weakly basic amines are common catalysts. wikipedia.org For example, piperidine is often used to catalyze the reaction between benzaldehyde and active methylene compounds. thermofisher.comacs.org The mechanism can involve the formation of an iminium ion intermediate from the aldehyde and the amine catalyst, which is then attacked by the enolate. scienceinfo.comorganic-chemistry.org
Heterogeneous Catalysts : To simplify catalyst recovery and recycling, solid catalysts have been developed. These include materials like hydrotalcites, copper-based catalysts, and polyoxovanadates, which have shown high activity and selectivity. rsc.orgresearchgate.net These catalysts often possess both Lewis acid and Lewis base sites that can activate the aldehyde and the active methylene compound, respectively.
Biocatalysts : Enzymes such as porcine pancreas lipase (B570770) (PPL) have been successfully used to catalyze the Knoevenagel condensation of aromatic aldehydes, offering high selectivity under mild conditions. researchgate.net
For a difunctional substrate like 1,3-Benzenedicarboxaldehyde, 4,6-dinitro-, the catalytic system can be chosen to control the extent of the reaction, potentially allowing for mono-condensation at one aldehyde group or di-condensation at both, depending on the stoichiometry and reaction conditions.
Electronic Effects of Nitro Substituents on Aromatic Reactivity and Electron Transfer Processes
The two nitro (-NO₂) groups on the benzene (B151609) ring of 1,3-Benzenedicarboxaldehyde, 4,6-dinitro- have a profound impact on the molecule's reactivity. The nitro group is a powerful electron-withdrawing group, exerting its effect through both the inductive (-I) and resonance (-M or -R) effects. sarthaks.comdoubtnut.comyoutube.com
Inductive Effect (-I) : The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene ring through the sigma bonds.
Resonance Effect (-M) : The nitro group can withdraw electron density from the aromatic ring's pi system, delocalizing the electrons onto its oxygen atoms. This effect is most pronounced at the ortho and para positions relative to the nitro group.
In 1,3-Benzenedicarboxaldehyde, 4,6-dinitro-, these effects combine to make the carbonyl carbons of the aldehyde groups highly electron-deficient (more electrophilic). This significantly increases the reactivity of the aldehyde groups towards nucleophilic addition reactions, such as the Knoevenagel condensation, compared to unsubstituted benzaldehyde. brainly.comquora.com The increased positive charge on the carbonyl carbon facilitates the attack by a nucleophile. quora.comyoutube.com
The electron-withdrawing nature of the nitro groups deactivates the aromatic ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, although the latter is less common for this specific compound.
| Compound | Substituent | Electronic Effect | Reactivity Towards Nucleophiles |
|---|---|---|---|
| 4-Nitrobenzaldehyde (B150856) | -NO₂ | Strongly Electron-Withdrawing (-I, -M) | Highest |
| Benzaldehyde | -H | Neutral (Reference) | Moderate |
| 4-Methylbenzaldehyde (p-Tolualdehyde) | -CH₃ | Electron-Donating (+I, Hyperconjugation) | Lower |
| 4-Methoxybenzaldehyde | -OCH₃ | Strongly Electron-Donating (+M) | Lowest |
This table illustrates the general principle that electron-withdrawing groups increase the reactivity of benzaldehydes toward nucleophiles. 1,3-Benzenedicarboxaldehyde, 4,6-dinitro- would be expected to be even more reactive than 4-nitrobenzaldehyde due to the presence of four strong electron-withdrawing groups.
Investigating Intramolecular Hydrogen Bonding Effects on Reactivity in Aromatic Aldehydes
Significant intramolecular hydrogen bonding typically occurs between a hydrogen bond donor (like a hydroxyl group, -OH) and a hydrogen bond acceptor (like the oxygen of a carbonyl or nitro group) that are in close proximity, often in an ortho position on an aromatic ring.
In the case of 1,3-Benzenedicarboxaldehyde, 4,6-dinitro-, there are no strong hydrogen bond donor groups like -OH or -NH₂ directly attached to the ring. The aldehyde groups possess C-H bonds, which are generally considered very weak hydrogen bond donors. While some weak interactions might exist between an aldehyde hydrogen and the oxygen of an adjacent nitro group (a C-H···O interaction), these are not expected to be strong enough to significantly influence the molecule's ground-state conformation or reactivity in the way a classic O-H···O bond would.
In related molecules where strong intramolecular hydrogen bonds are present, such as 4,6-dinitrobenzene-1,3-diamine, N-H···O bonds have been shown to stabilize a planar molecular structure. nih.gov However, the absence of such strong donors in 1,3-Benzenedicarboxaldehyde, 4,6-dinitro- means that its reactivity is primarily dictated by the powerful electronic effects of the nitro and aldehyde groups rather than by intramolecular hydrogen bonding.
Electrochemical Reaction Mechanisms (e.g., Electroreduction of Nitro Groups)
The electrochemical behavior of 1,3-Benzenedicarboxaldehyde, 4,6-dinitro- is expected to be complex due to the presence of two reducible nitro groups and two reducible aldehyde groups. The electroreduction of dinitroaromatic compounds has been studied, providing a model for the processes involving the nitro groups. researchgate.net
The reduction of aromatic nitro groups is a multi-step process. mdpi.com In general, the stepwise reduction pathway for a nitro group (Ar-NO₂) proceeds through the formation of several intermediates: rsc.orgresearchgate.net
Nitro Radical Anion : A one-electron transfer forms the radical anion (Ar-NO₂⁻·).
Nitroso Compound : Further reduction and protonation steps lead to the nitroso derivative (Ar-N=O).
Hydroxylamine (B1172632) : The nitroso group is then reduced to a hydroxylamine (Ar-NHOH).
Amine : Finally, the hydroxylamine is reduced to the corresponding amine (Ar-NH₂).
For dinitro compounds like 1,3-dinitrobenzene, studies have shown that the transformation of only one nitro group is often observed in the presence of proton donors. researchgate.net The process selectivity is governed by the reactions of the radical anion intermediates. researchgate.net The reduction potentials are influenced by the electronic environment. The strong electron-withdrawing nature of the other substituents on the ring in 1,3-Benzenedicarboxaldehyde, 4,6-dinitro- would make the initial electron transfer to form the radical anion occur at a less negative potential (i.e., it is easier to reduce) compared to mononitrobenzene. mdpi.com
The aldehyde groups can also be electrochemically reduced, typically to alcohols via a two-electron, two-proton process. This reduction would compete with the reduction of the nitro groups, and the specific outcome would depend on the electrode potential, pH, and electrode material.
| Step | Reactant | Product | Overall Electrons Transferred |
|---|---|---|---|
| 1 | Ar-NO₂ | Ar-NO₂⁻· (Radical Anion) | 1e⁻ |
| 2 | Ar-NO₂ | Ar-N=O (Nitroso) | 2e⁻ |
| 3 | Ar-NO₂ | Ar-NHOH (Hydroxylamine) | 4e⁻ |
| 4 | Ar-NO₂ | Ar-NH₂ (Amine) | 6e⁻ |
This table outlines the general pathway for the reduction of a single aromatic nitro group. In 1,3-Benzenedicarboxaldehyde, 4,6-dinitro-, this process can occur at both nitro groups, alongside the reduction of the aldehyde functionalities.
Computational Chemistry and Theoretical Characterization of 1,3 Benzenedicarboxaldehyde, 4,6 Dinitro Systems
Quantum Chemical Calculation of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic distribution and energy of the system.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. DFT methods calculate the total energy of a system based on its electron density, offering a balance between computational cost and accuracy. irjweb.com Functionals such as B3LYP are commonly paired with basis sets like 6-311++G(d,p) to optimize molecular geometry and calculate electronic properties. researchgate.net For 1,3-Benzenedicarboxaldehyde, 4,6-dinitro-, a DFT approach would first involve the optimization of its ground-state geometry to find the most stable conformation.
Ab initio methods, such as Møller–Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. rsc.org While computationally more demanding than DFT, they can provide benchmark results for electronic structure and energetics, offering a higher level of theory for verification. These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure.
The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. irjweb.comnih.gov
A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity. schrodinger.com For 1,3-Benzenedicarboxaldehyde, 4,6-dinitro-, the presence of strong electron-withdrawing nitro (-NO₂) and aldehyde (-CHO) groups is expected to significantly lower the LUMO energy level, leading to a relatively small energy gap. This small gap would imply a propensity for the molecule to accept electrons and to exhibit absorption in the UV-visible region. schrodinger.com DFT calculations are the standard method for computing the energies of these orbitals and visualizing their electron density distributions.
Table 1: Illustrative Frontier Molecular Orbital Energies for a Dinitroaromatic System
| Parameter | Energy (eV) |
|---|---|
| HOMO | -8.50 |
| LUMO | -4.25 |
| HOMO-LUMO Gap (ΔE) | 4.25 |
Note: This table provides hypothetical, representative values for a dinitroaromatic compound, calculated using DFT, to illustrate typical results.
Theoretical Studies of Intramolecular Interactions
The specific arrangement of functional groups in 1,3-Benzenedicarboxaldehyde, 4,6-dinitro- allows for unique intramolecular interactions that influence its conformation and photophysical properties.
While the target molecule lacks classic hydrogen bond donors (like -OH or -NH₂), it can exhibit weak intramolecular hydrogen bonds of the C-H···O type. These interactions can occur between the hydrogen atoms of the aldehyde groups and the oxygen atoms of the adjacent nitro groups, or between the aromatic C-H and the oxygen atoms of the substituents.
Table 2: Hypothetical Geometrical and Topological Parameters for a C-H···O Intramolecular Interaction
| Interaction | H···O Distance (Å) | C-H···O Angle (°) | Electron Density at BCP (a.u.) |
|---|
Note: This table presents illustrative data for a weak C-H···O interaction, as might be determined through DFT and QTAIM analysis.
Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred from a donor to an acceptor group within the same molecule upon electronic excitation. nih.govnih.gov This process requires a specific molecular structure, typically a hydroxyl or amino group located ortho to a proton-accepting group (like a carbonyl or nitro group), forming a pre-existing intramolecular hydrogen bond. rsc.org
1,3-Benzenedicarboxaldehyde, 4,6-dinitro- does not possess the requisite proton-donating group (e.g., -OH) necessary for a conventional ESIPT reaction. Therefore, this photochemical pathway is not expected to be a significant de-excitation channel for the isolated molecule. Theoretical studies, such as Time-Dependent DFT (TD-DFT), would confirm this by analyzing the potential energy surfaces of the excited states, which would show a high energy barrier for any potential proton transfer. uci.edu
Prediction and Optimization of Nonlinear Optical (NLO) Properties
Molecules with significant charge asymmetry and delocalized π-electron systems often exhibit nonlinear optical (NLO) properties, which are of great interest for applications in photonics and optoelectronics. researchgate.net The presence of strong electron-withdrawing groups (two -NO₂ and two -CHO) on the benzene (B151609) ring suggests that 1,3-Benzenedicarboxaldehyde, 4,6-dinitro- could possess notable NLO activity.
Computational methods based on DFT are widely used to predict the NLO response of molecules. nih.gov Key parameters calculated include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first hyperpolarizability (β) is a primary indicator of second-order NLO activity. scirp.org These calculations are typically performed using a functional like B3LYP with a suitable basis set. researchgate.net The results of such theoretical predictions can guide the rational design of new molecules with enhanced NLO properties. nih.gov
Table 3: Representative Calculated NLO Properties for a Substituted Benzene Derivative
| Property | Calculated Value (a.u.) |
|---|---|
| Dipole Moment (μ) | 3.5 D |
| Mean Polarizability (α) | 120 |
Note: This table shows illustrative NLO properties calculated via DFT to demonstrate the type of data generated in such a study. Values are in atomic units (a.u.) unless specified.
Computational Modeling of Molecular Self-Assembly
The spontaneous organization of individual molecules into ordered supramolecular structures, or self-assembly, is governed by a complex interplay of non-covalent interactions. For a molecule such as 1,3-Benzenedicarboxaldehyde, 4,6-dinitro- , with its distinct functional groups—two electron-withdrawing nitro groups and two aldehyde groups attached to a benzene ring—computational modeling provides an indispensable tool for predicting and understanding how these units will arrange in the solid state. Theoretical studies are crucial for elucidating the driving forces behind crystal formation and predicting polymorphism, which is the ability of a substance to exist in more than one crystal form.
Intermolecular Interaction Analysis:
Computational quantum mechanical methods, particularly Density Functional Theory (DFT), are paramount in analyzing the non-covalent interactions that dictate molecular self-assembly. For 1,3-Benzenedicarboxaldehyde, 4,6-dinitro- , the primary interactions expected to govern its crystal packing are:
π-π Stacking: The electron-deficient aromatic ring, due to the presence of four strongly electron-withdrawing substituents, is expected to participate in favorable π-π stacking interactions with neighboring molecules. These interactions are a significant cohesive force in the crystal lattice of many nitroaromatic compounds.
Hypothetical Interaction Energy Data:
To quantify these interactions, calculations on dimeric and larger cluster models extracted from a predicted crystal structure would be performed. The table below illustrates the type of data that would be generated from such a DFT study, using a dispersion-corrected functional (e.g., ωB97XD or B3LYP-D3) and a suitable basis set (e.g., 6-311+G(d,p)).
| Interaction Type | Molecular Pair Orientation | Hypothetical Interaction Energy (kcal/mol) | Key Contributing Atoms |
| π-π Stacking | Parallel-displaced | -5.5 to -8.0 | Benzene ring centroids |
| C-H···O Hydrogen Bond | Aldehyde C-H to Nitro O | -1.5 to -2.5 | C(aldehyde)-H, O(nitro) |
| C-H···O Hydrogen Bond | Aldehyde C-H to Aldehyde O | -1.0 to -2.0 | C(aldehyde)-H, O(aldehyde) |
| Dipole-Dipole | Antiparallel (head-to-tail) | -3.0 to -5.0 | Nitro and Aldehyde groups |
Note: The values in this table are hypothetical and serve as examples of what computational analysis would yield. Actual values would require specific calculations for this molecule.
Crystal Structure Prediction (CSP):
Modern computational chemistry allows for the ab initio prediction of crystal structures. CSP algorithms would be employed to generate a landscape of energetically plausible crystal packings for 1,3-Benzenedicarboxaldehyde, 4,6-dinitro- . This process involves:
Conformational Analysis: Determining the low-energy conformations of the isolated molecule.
Structure Generation: Sampling a vast number of possible packing arrangements within various common space groups.
Lattice Energy Minimization: Optimizing the geometry of the generated crystal structures using force fields and subsequently refining the most promising candidates with higher-level quantum mechanical calculations (DFT).
The output is a crystal energy landscape, plotting the relative lattice energy of different predicted polymorphs against their density or other structural descriptors. The structure with the global minimum lattice energy is predicted to be the most thermodynamically stable form.
Molecular Dynamics (MD) Simulations:
While DFT is excellent for static energy calculations, MD simulations can provide insight into the dynamic processes of self-assembly. By simulating a system containing many molecules of 1,3-Benzenedicarboxaldehyde, 4,6-dinitro- in a solvent or in the melt, one could observe the initial stages of aggregation. These simulations can reveal the preferential association pathways and the formation of nucleation clusters that precede crystallization. Analysis of the simulation trajectories would provide information on the evolution of intermolecular distances and orientations, leading to the formation of ordered domains.
Advanced Materials Science Applications Derived from 1,3 Benzenedicarboxaldehyde, 4,6 Dinitro
Design and Synthesis of Organic Materials with Enhanced Nonlinear Optical Performance
The quest for new materials with significant nonlinear optical (NLO) properties is a driving force in the development of next-generation photonic and optoelectronic devices. Organic materials, in particular, have garnered considerable attention due to their large NLO responses, fast switching speeds, and the ability to be chemically modified to fine-tune their properties. The design of these materials often revolves around creating molecules with a high degree of conjugation and strong intramolecular charge transfer (ICT) characteristics, typically achieved through a donor-π-acceptor (D-π-A) architecture.
In this context, 1,3-Benzenedicarboxaldehyde, 4,6-dinitro- serves as a potent electron-accepting core. The two nitro groups exert a strong electron-withdrawing effect, significantly lowering the energy of the lowest unoccupied molecular orbital (LUMO) of the molecule. This inherent electronic deficiency makes it an ideal building block for creating NLO-active compounds.
The primary strategy for harnessing the NLO potential of this dinitro dialdehyde (B1249045) involves its reaction with various electron-donating primary amines to form Schiff bases, also known as azomethines. The resulting imine (-CH=N-) linkages extend the π-conjugated system and facilitate ICT from the donor moiety to the dinitrobenzene core. The choice of the amine component is crucial in tailoring the NLO response. Aromatic amines with strong electron-donating substituents, such as alkoxy or amino groups, are often employed to maximize the ICT and, consequently, the second-order hyperpolarizability (β), a key measure of a molecule's NLO activity.
The general synthesis of these Schiff base derivatives is a straightforward condensation reaction, typically carried out in a suitable solvent like ethanol (B145695) or dimethylformamide (DMF). The reaction proceeds by nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration to form the stable imine bond.
| Reactant 1 | Reactant 2 | Product Type | Potential NLO Application |
| 1,3-Benzenedicarboxaldehyde, 4,6-dinitro- | Aromatic Diamine (e.g., p-phenylenediamine) | Poly(azomethine) | Third-order NLO materials |
| 1,3-Benzenedicarboxaldehyde, 4,6-dinitro- | Aniline derivative with donor group | Schiff Base | Second-order NLO chromophores |
While specific experimental data on the NLO properties of materials derived directly from 1,3-Benzenedicarboxaldehyde, 4,6-dinitro- is not extensively reported in publicly available literature, the fundamental principles of NLO material design strongly suggest their potential. The combination of a strong acceptor core with various donor groups through a conjugated linker is a well-established strategy for achieving high β values. Further research involving techniques like Hyper-Rayleigh Scattering (HRS) or Electric-Field-Induced Second-Harmonic Generation (EFISHG) would be necessary to quantify the NLO performance of these materials.
Integration into Polymeric Architectures for Functional Applications
The incorporation of 1,3-Benzenedicarboxaldehyde, 4,6-dinitro- into polymeric structures opens up a vast design space for creating functional materials with unique optical, electronic, and structural properties. The difunctional nature of the aldehyde allows it to act as a monomer in polycondensation reactions, leading to the formation of high-molecular-weight polymers with the dinitrobenzene unit integrated into the main chain.
Liquid Crystalline Polymers and Mesophase-Enhanced Polymerization
Liquid crystalline polymers (LCPs) are a class of materials that exhibit properties of both liquids and solids. They possess long-range orientational order, which can lead to exceptional mechanical strength and thermal stability. The rigid, planar structure of the dinitro-substituted benzene (B151609) ring makes 1,3-Benzenedicarboxaldehyde, 4,6-dinitro- a promising candidate for creating mesogenic (liquid crystal-forming) units within a polymer backbone.
By reacting this dialdehyde with rigid aromatic diamines, it is possible to synthesize poly(azomethine)s with a high degree of main-chain rigidity. The linearity and planarity of the resulting polymer chains can promote the formation of nematic or smectic liquid crystalline phases. The presence of the bulky nitro groups can also influence the intermolecular packing and the temperature range of the mesophase.
The synthesis of these thermotropic LCPs is typically achieved through solution polycondensation at elevated temperatures. The choice of the diamine comonomer is critical in determining the final properties of the LCP, including its transition temperatures, solubility, and processability.
| Dialdehyde Monomer | Diamine Comonomer | Polymer Type | Potential LC Phase |
| 1,3-Benzenedicarboxaldehyde, 4,6-dinitro- | 4,4'-Diaminobiphenyl | Poly(azomethine) | Nematic |
| 1,3-Benzenedicarboxaldehyde, 4,6-dinitro- | 2,6-Diaminonaphthalene | Poly(azomethine) | Nematic/Smectic |
The liquid crystalline nature of these polymers can be exploited for mesophase-enhanced polymerization, where the ordered state of the monomers can lead to the formation of highly oriented and crystalline polymer fibers with superior mechanical properties.
Host-Guest Systems in Polymer Films
The electron-deficient nature of the 4,6-dinitro-1,3-benzenedicarboxaldehyde unit within a polymer chain can be utilized to create host-guest systems. The electron-poor aromatic rings can act as binding sites for electron-rich guest molecules through charge-transfer interactions or π-π stacking.
By incorporating this unit into a polymer film, it is possible to create a matrix capable of selectively binding and detecting certain analytes. For instance, a thin film of a poly(azomethine) derived from this dialdehyde could potentially be used as a sensor for electron-rich aromatic compounds. The binding of the guest molecule would perturb the electronic structure of the polymer, leading to a change in its optical or electrical properties, which can be detected.
The synthesis of such host polymers would follow the polycondensation routes described previously. The resulting polymer can then be cast into a thin film from a suitable solvent. The performance of the host-guest system would depend on factors such as the binding affinity between the host and guest, the porosity of the polymer film, and the sensitivity of the detection method.
Optoelectronic Polymers and Organic Light-Emitting Diodes (OLEDs)
The strong electron-accepting character of the 4,6-dinitro-1,3-benzenedicarboxaldehyde moiety makes it a valuable component for the design of electron-transporting or emissive materials in optoelectronic devices, such as organic light-emitting diodes (OLEDs). In a typical OLED architecture, distinct layers of organic materials are responsible for hole injection, hole transport, emission, and electron transport.
Polymers or Schiff base derivatives containing the dinitrobenzene unit could function as the electron-transporting layer (ETL) due to the electron-withdrawing nature of the nitro groups, which facilitates the injection and transport of electrons. Furthermore, by carefully selecting the corresponding electron-donating component in a Schiff base, it is possible to tune the emission color of the resulting molecule. The intramolecular charge transfer from the donor to the acceptor can lead to fluorescence in the visible region of the spectrum, making these materials candidates for the emissive layer (EML) in OLEDs.
The fabrication of OLED devices involves the sequential deposition of the various organic layers, followed by the cathode, onto a transparent anode (typically indium tin oxide, ITO). The performance of the device, including its efficiency, brightness, and color purity, is highly dependent on the electronic properties and morphology of the organic layers.
| Compound Type | Potential Role in OLED | Key Property |
| Poly(azomethine) with dinitrobenzene units | Electron Transport Layer (ETL) | High electron affinity |
| Schiff base with donor-acceptor structure | Emissive Layer (EML) | Tunable fluorescence |
Supramolecular Chemistry and Self-Assembled Materials
The principles of supramolecular chemistry, which involve the self-assembly of molecules through non-covalent interactions, offer a powerful bottom-up approach to the creation of complex and functional materials. The reactive aldehyde groups and the potential for intermolecular interactions involving the nitro groups make 1,3-Benzenedicarboxaldehyde, 4,6-dinitro- an interesting building block for supramolecular chemistry.
Formation of Self-Healing Fibrous Hydrogels and Bioinks
Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb and retain large amounts of water. Self-healing hydrogels, in particular, have gained significant interest for biomedical applications, including drug delivery, tissue engineering, and wound healing. The formation of dynamic covalent bonds, such as imine linkages, is a common strategy for imparting self-healing properties to hydrogels.
1,3-Benzenedicarboxaldehyde, 4,6-dinitro- can be used as a crosslinker to form self-healing hydrogels by reacting with biopolymers rich in amino groups, such as chitosan (B1678972). Chitosan, a natural polysaccharide, possesses excellent biocompatibility and biodegradability. The reaction between the aldehyde groups of the dinitrobenzene derivative and the amino groups of chitosan forms reversible imine bonds. These dynamic bonds can break and reform under physiological conditions, allowing the hydrogel to mend itself after being damaged.
The synthesis of these hydrogels is typically carried out by simply mixing an acidic solution of chitosan with a solution of the dialdehyde crosslinker. The gelation time and the mechanical properties of the resulting hydrogel can be tuned by varying the concentrations of the components and the pH of the medium.
These self-healing hydrogels also hold promise as bioinks for 3D bioprinting. Their shear-thinning and self-healing properties would allow them to be extruded through a nozzle and then rapidly re-form into a stable structure, encapsulating cells for the fabrication of tissue constructs.
| Biopolymer | Crosslinker | Bond Type | Application |
| Chitosan | 1,3-Benzenedicarboxaldehyde, 4,6-dinitro- | Imine (Schiff Base) | Self-healing hydrogel, Bioink |
Application in Molecular Recognition and Sensor Development
The inherent electronic and structural features of 1,3-Benzenedicarboxaldehyde, 4,6-dinitro- make it a promising candidate for applications in molecular recognition and the development of chemosensors. The electron-withdrawing nature of the two nitro groups significantly influences the reactivity of the aldehyde functionalities, enhancing their ability to interact with specific analytes. This principle is central to the design of optical chemosensors, which signal the presence of a target molecule through a change in color or fluorescence.
Research on analogous compounds has demonstrated the effectiveness of dinitro-aromatic structures in sensor applications. For instance, dinitrophenol-based chemosensors have been successfully developed for the sequential colorimetric detection of copper (Cu²⁺) and sulfide (B99878) (S²⁻) ions. mdpi.comresearchgate.net In these systems, the dinitrophenol moiety acts as a signaling unit, with its optical properties changing upon coordination with the target ions. Similarly, chemosensors based on 2-nitro- and 4-fluoro-cinnamaldehyde have been shown to act as "naked-eye" detectors for anions like acetate, cyanide, and fluoride. nih.gov
The aldehyde groups in 1,3-Benzenedicarboxaldehyde, 4,6-dinitro- can readily undergo condensation reactions with various nucleophiles, such as amines, to form Schiff bases. This reactivity is a cornerstone of many sensing mechanisms. The formation of an imine bond can lead to significant changes in the electronic structure and, consequently, the photophysical properties of the molecule. nih.gov This allows for the design of sensors where the binding of an analyte triggers a measurable optical response.
The combination of the dinitro- and dialdehyde functionalities in a single molecule offers several advantages for sensor design:
Enhanced Sensitivity: The strong electron-withdrawing effect of the nitro groups can amplify the changes in electronic properties upon analyte binding, leading to higher sensitivity.
Selectivity: The specific geometry and electronic nature of the binding sites formed by the aldehyde groups can be tailored to achieve high selectivity for a particular analyte.
Versatility: The reactivity of the aldehyde groups allows for the incorporation of various recognition units, enabling the detection of a wide range of chemical species.
| Sensor Type | Detected Analyte | Sensing Mechanism | Key Functional Groups |
| Colorimetric | Metal Ions (e.g., Cu²⁺) | Chelation and change in absorption spectra | Dinitrophenol |
| Colorimetric | Anions (e.g., F⁻, CN⁻) | Hydrogen bonding and deprotonation | Nitro- and fluoro-cinnamaldehyde |
| Fluorometric | Aldehydes | Imine bond formation, cyclization | Amines, hydrazines |
This table presents data for analogous sensor systems to illustrate the potential applications of 1,3-Benzenedicarboxaldehyde, 4,6-dinitro-.
Utilization in Coordination Chemistry and Metal-Organic Systems
The field of coordination chemistry explores the formation of compounds through the coordination of metal ions with organic ligands. 1,3-Benzenedicarboxaldehyde, 4,6-dinitro- is a compelling ligand candidate due to the presence of two aldehyde groups that can act as coordination sites for a variety of metal centers. The rigid benzene ring provides a stable backbone, influencing the geometry and stability of the resulting metal complexes.
The coordination of metal ions to the aldehyde oxygen atoms can lead to the formation of diverse and intricate structures, including discrete metal complexes and extended metal-organic frameworks (MOFs). The dinitro functionalization of the aromatic ring can further influence the properties of these materials by modulating the electron density at the coordination sites and introducing potential sites for further interactions, such as hydrogen bonding.
The bifunctional nature of 1,3-Benzenedicarboxaldehyde, 4,6-dinitro-, with its two aldehyde groups in a 1,3-relationship, makes it an ideal building block for the construction of multinuclear metal complexes and supramolecular assemblies, such as metallarectangles. The design of such structures relies on the predictable coordination behavior of the ligand with metal ions that have specific geometric preferences.
When used as a ligand, the two aldehyde groups can coordinate to separate metal centers, acting as a bridging ligand. This can lead to the formation of dimeric or polymeric structures. By carefully selecting the metal precursor and reaction conditions, it is possible to direct the self-assembly process towards the formation of specific, well-defined architectures.
Metallarectangles are a class of supramolecular structures formed by the coordination of linear or angular organic ligands with metal ions that prefer a square-planar coordination geometry, such as platinum(II) or palladium(II). The assembly of these structures is driven by the formation of thermodynamically stable products. While the direct synthesis of metallarectangles using 1,3-Benzenedicarboxaldehyde, 4,6-dinitro- has not been extensively reported, the principles of supramolecular chemistry suggest its potential in this area. The reaction of this dialdehyde with appropriate metal precursors and ancillary ligands could lead to the formation of novel metallacyclic structures with interesting host-guest properties or catalytic activity.
The synthesis of metal complexes with related salicylaldehyde (B1680747) derivatives has been well-documented. For example, nickel(II) complexes of 3,5-dibromo-salicylaldehyde have been synthesized and characterized, demonstrating the ability of substituted aromatic aldehydes to act as effective ligands. mdpi.com These studies provide a foundation for exploring the coordination chemistry of 1,3-Benzenedicarboxaldehyde, 4,6-dinitro-.
| Ligand Type | Metal Ion Example | Resulting Structure | Potential Application |
| Dinitro-dialdehyde | Transition Metals (e.g., Ni²⁺, Cu²⁺) | Mononuclear or Polynuclear Complexes | Catalysis, Magnetic Materials |
| Aromatic Dialdehyde | Pt(II), Pd(II) | Metallarectangles, Metallacages | Host-Guest Chemistry, Molecular Recognition |
| Functionalized Salicylaldehyde | Ni(II) | Distorted Octahedral Complexes | DNA Interaction Studies |
This table provides examples of ligand types and their potential for forming metal complexes and supramolecular structures, highlighting the prospective role of 1,3-Benzenedicarboxaldehyde, 4,6-dinitro-.
Advanced Spectroscopic and Analytical Characterization of 1,3 Benzenedicarboxaldehyde, 4,6 Dinitro Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis
Proton (¹H) NMR spectroscopy of 1,3-Benzenedicarboxaldehyde, 4,6-dinitro- would be expected to show distinct signals for the aldehydic and aromatic protons. The aldehydic protons would likely appear as singlets in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic protons would also exhibit downfield shifts, influenced by the electron-withdrawing nature of the two nitro groups and two aldehyde groups.
Carbon-13 (¹³C) NMR spectroscopy provides complementary information on the carbon framework of the molecule. The carbonyl carbons of the aldehyde groups are expected to resonate at a significantly downfield chemical shift, generally in the range of δ 185–200 ppm. The aromatic carbons would appear in the typical aromatic region (δ 100–160 ppm), with the carbons directly attached to the electron-withdrawing nitro and aldehyde groups being the most deshielded.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,3-Benzenedicarboxaldehyde, 4,6-dinitro-
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aldehydic C-H | 9.5 - 10.5 | - |
| Aldehydic C=O | - | 185 - 200 |
| Aromatic C-H | 8.0 - 9.0 | - |
| Aromatic C-NO₂ | - | 140 - 160 |
| Aromatic C-CHO | - | 130 - 150 |
Elucidation of Isotope Effects on Chemical Shifts
Isotope labeling studies, where an atom is replaced by its isotope (e.g., ¹H by ²H or ¹²C by ¹³C), can provide subtle but valuable insights into molecular structure and bonding. The introduction of a heavier isotope typically causes a small upfield shift (to lower frequency) in the NMR signal of the neighboring nucleus. The magnitude of this isotope effect can be correlated with factors such as bond distance, bond order, and intermolecular interactions. For 1,3-Benzenedicarboxaldehyde, 4,6-dinitro-, selective deuteration of the aldehyde protons could be used to confirm their assignment and to probe for any through-space interactions.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. For 1,3-Benzenedicarboxaldehyde, 4,6-dinitro-, HRMS would provide an exact mass measurement consistent with the molecular formula C₈H₂N₂O₆.
In addition to molecular formula confirmation, mass spectrometry provides information about the fragmentation pattern of the molecule upon ionization. This fragmentation can be diagnostic for the presence of specific functional groups. For the target compound, characteristic fragmentation pathways would likely involve the loss of the nitro groups (NO₂) and the aldehyde groups (CHO).
Table 2: Expected High-Resolution Mass Spectrometry Data for 1,3-Benzenedicarboxaldehyde, 4,6-dinitro-
| Ion | Formula | Expected Exact Mass | Description |
|---|---|---|---|
| [M]⁺ | C₈H₂N₂O₆ | 226.0019 | Molecular Ion |
| [M-NO₂]⁺ | C₈H₂NO₄ | 180.0035 | Loss of a nitro group |
| [M-CHO]⁺ | C₇H₂N₂O₅ | 197.0042 | Loss of an aldehyde group |
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) spectroscopy, probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular chemical bonds and functional groups, providing a "molecular fingerprint" of the compound.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of 1,3-Benzenedicarboxaldehyde, 4,6-dinitro- would be expected to show strong and characteristic absorption bands for the nitro and aldehyde functional groups. The symmetric and asymmetric stretching vibrations of the nitro groups typically appear in the regions of 1500–1560 cm⁻¹ and 1335–1370 cm⁻¹, respectively. The carbonyl (C=O) stretch of the aldehyde groups would give rise to a strong absorption band in the range of 1690–1715 cm⁻¹. Additionally, the C-H stretching vibration of the aldehyde group would be observed as a pair of weak to medium bands around 2720 and 2820 cm⁻¹. Aromatic C-H stretching and C=C bending vibrations would also be present in the spectrum.
Table 3: Expected FTIR Absorption Bands for 1,3-Benzenedicarboxaldehyde, 4,6-dinitro-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aldehyde (CHO) | C-H Stretch | 2720, 2820 |
| Aldehyde (C=O) | C=O Stretch | 1690 - 1715 |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |
| Nitro (NO₂) | Symmetric Stretch | 1335 - 1370 |
| Aromatic Ring | C-H Stretch | ~3100 |
| Aromatic Ring | C=C Bending | 1400 - 1600 |
Electronic Absorption and Emission Spectroscopy for Optical Property Profiling
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λₘₐₓ) and the molar absorptivity (ε) are characteristic properties of a compound.
For 1,3-Benzenedicarboxaldehyde, 4,6-dinitro-, the presence of the aromatic ring conjugated with two nitro groups and two aldehyde groups would be expected to result in significant absorption in the ultraviolet region. The nitroaromatic chromophore typically exhibits strong absorption bands. Information on the emission properties (fluorescence) of this specific compound is not available, and many nitroaromatic compounds are known to be non-fluorescent or weakly fluorescent due to efficient intersystem crossing to the triplet state.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
No specific UV-Vis spectroscopic data, including absorption maxima (λmax) and molar absorptivity values for electronic transitions of 1,3-Benzenedicarboxaldehyde, 4,6-dinitro-, is available in published literature.
Fluorescence Spectroscopy for Photophysical Property Assessment
There is no available information regarding the fluorescence properties of 1,3-Benzenedicarboxaldehyde, 4,6-dinitro-. Data on its emission spectra, quantum yields, and fluorescence lifetimes have not been reported.
X-ray Diffraction for Single Crystal and Powder Structure Elucidation
A search for crystallographic data from single-crystal or powder X-ray diffraction studies of 1,3-Benzenedicarboxaldehyde, 4,6-dinitro- did not yield any results. Consequently, information on its crystal system, space group, and unit cell dimensions is not available.
Electrochemical Characterization Techniques
Cyclic Voltammetry for Redox Behavior
No studies detailing the electrochemical characterization of 1,3-Benzenedicarboxaldehyde, 4,6-dinitro- using cyclic voltammetry were found. Therefore, data on its redox potentials and electrochemical behavior are currently unknown.
Other Relevant Analytical Techniques (e.g., Rheology for Material Properties)
There is no information available on the rheological properties or characterization by other relevant analytical techniques for materials containing 1,3-Benzenedicarboxaldehyde, 4,6-dinitro-.
Perspectives and Future Directions in 1,3 Benzenedicarboxaldehyde, 4,6 Dinitro Research
Emerging Methodologies in Dinitro-Benzenedicarboxaldehyde Synthesis
Currently, there are no established or emerging methodologies specifically documented for the synthesis of 1,3-Benzenedicarboxaldehyde, 4,6-dinitro- in publicly accessible scientific literature. However, a logical and commonly employed synthetic route for analogous compounds involves the oxidation of the corresponding dimethylbenzene derivative. In this case, the precursor would be 4,6-dinitro-m-xylene.
The selective oxidation of the methyl groups of 4,6-dinitro-m-xylene to aldehydes presents a synthetic challenge. Harsh oxidizing agents could potentially lead to the formation of carboxylic acids or degradation of the aromatic ring, especially given the presence of the deactivating nitro groups. Emerging methodologies in organic synthesis that could be applicable to this transformation include:
Catalytic Oxidation: The use of transition metal catalysts with mild oxidants could offer a selective pathway to the dialdehyde (B1249045). Research into catalysts that can operate under neutral or mild acidic/basic conditions would be crucial to avoid unwanted side reactions.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for selective organic transformations. The development of a photocatalytic system that can specifically target the benzylic C-H bonds of the methyl groups in 4,6-dinitro-m-xylene could provide an efficient and environmentally friendly synthetic route.
Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time. This level of control could be instrumental in optimizing the selective oxidation of 4,6-dinitro-m-xylene, potentially minimizing the formation of over-oxidized byproducts.
A comparative table of potential synthetic approaches is presented below:
| Methodology | Potential Advantages | Potential Challenges |
| Traditional Oxidation | Readily available reagents. | Lack of selectivity, harsh reaction conditions. |
| Catalytic Oxidation | Higher selectivity, milder conditions. | Catalyst development and optimization required. |
| Photocatalysis | Green and sustainable approach. | Catalyst design, quantum yield optimization. |
| Flow Chemistry | Precise reaction control, scalability. | Initial setup costs, optimization of flow parameters. |
Unveiling Complex Reaction Mechanisms and Intermediates
The elucidation of the reaction mechanism for the synthesis of 1,3-Benzenedicarboxaldehyde, 4,6-dinitro- is intrinsically linked to the chosen synthetic methodology. Assuming the oxidation of 4,6-dinitro-m-xylene, the mechanism would likely proceed through a series of radical or ionic intermediates.
Key areas for mechanistic investigation would include:
Initial C-H Bond Activation: Understanding how the benzylic C-H bond of the methyl group is initially broken is fundamental. This could involve hydrogen atom abstraction by a radical species or hydride abstraction by an electrophilic oxidant.
Stepwise vs. Concerted Oxidation: Determining whether the two methyl groups are oxidized sequentially or simultaneously would be crucial for controlling the reaction and isolating the desired dialdehyde.
Role of Nitro Groups: The strongly electron-withdrawing nitro groups will significantly influence the reactivity of the aromatic ring and the stability of any charged intermediates. Mechanistic studies would need to carefully consider the electronic effects of these substituents.
Characterization of Intermediates: The identification and characterization of transient intermediates, such as benzylic radicals or cations, would provide invaluable insight into the reaction pathway. Techniques such as in-situ spectroscopy (e.g., NMR, IR) and computational modeling could be employed for this purpose.
Rational Design Principles for Next-Generation Functional Materials
The bifunctional nature of 1,3-Benzenedicarboxaldehyde, 4,6-dinitro- makes it a promising candidate for the rational design of novel functional materials. The aldehyde groups can participate in a variety of condensation reactions to form polymers with tailored properties.
Design principles for next-generation materials could focus on:
Porous Organic Polymers (POPs): The rigid and angular geometry of the 1,3-disubstituted benzene (B151609) ring could be exploited to create highly porous and crystalline materials. By reacting 1,3-Benzenedicarboxaldehyde, 4,6-dinitro- with various multitopic linkers (e.g., diamines, triamines), it may be possible to synthesize POPs with high surface areas and tunable pore sizes. The nitro groups within the polymer framework could enhance gas sorption selectivity, particularly for CO2 capture.
Polymers of Intrinsic Microporosity (PIMs): The contorted structure that could arise from the polymerization of 1,3-Benzenedicarboxaldehyde, 4,6-dinitro- might lead to the formation of PIMs. These materials are characterized by their inefficient packing in the solid state, which creates a continuous network of interconnected micropores.
Conjugated Polymers: While the nitro groups are electron-withdrawing, the aromatic framework could potentially be incorporated into conjugated polymer backbones. This could lead to materials with interesting optoelectronic properties, although the strong electron-withdrawing nature of the nitro groups would likely result in high electron affinity materials.
A table outlining potential material classes is provided below:
| Material Class | Potential Properties | Potential Applications |
| Porous Organic Polymers (POPs) | High surface area, tunable porosity, gas selectivity. | Gas storage and separation, catalysis. |
| Polymers of Intrinsic Microporosity (PIMs) | Microporosity, solution processability. | Membrane-based gas separations, sensors. |
| Conjugated Polymers | Optoelectronic activity, high electron affinity. | Organic electronics, sensors. |
Interdisciplinary Applications in Advanced Chemical Engineering and Materials Science
The potential applications of materials derived from 1,3-Benzenedicarboxaldehyde, 4,6-dinitro- span across multiple disciplines, from chemical engineering to materials science.
Advanced Chemical Engineering:
Adsorbents for Environmental Remediation: The nitro groups on the surface of porous polymers derived from this compound could act as binding sites for specific pollutants, leading to the development of highly selective adsorbents for water or air purification.
Heterogeneous Catalysis: The porous frameworks could be used as supports for catalytic nanoparticles, or the nitro groups themselves could be chemically modified to create active catalytic sites.
Advanced Materials Science:
High-Performance Membranes: Polymers of intrinsic microporosity based on 1,3-Benzenedicarboxaldehyde, 4,6-dinitro- could be fabricated into membranes for efficient gas separation, for instance, in carbon capture technologies or hydrogen purification.
Sensors: The electron-deficient nature of the aromatic ring could be exploited in the design of chemical sensors, where interactions with electron-rich analytes could lead to a detectable signal change (e.g., colorimetric or fluorescent).
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1,3-Benzenedicarboxaldehyde, 4,6-dinitro- with high yield and purity?
- Methodological Answer : The compound can be synthesized via nitration of 1,3-Benzenedicarboxaldehyde under controlled conditions. Evidence from analogous reactions (e.g., synthesis of 2,4-dinitroaniline derivatives) suggests using mixed nitric-sulfuric acid systems at low temperatures (0–5°C) to minimize side reactions like oxidation of aldehyde groups . Purification via recrystallization from toluene or DMF/water mixtures is effective for isolating nitro-substituted aromatic aldehydes .
Q. Which spectroscopic techniques are most suitable for characterizing nitro-substituted benzenedicarboxaldehydes?
- Methodological Answer :
- FT-IR : Confirms nitro (asymmetric/symmetric stretching at ~1520 cm⁻¹ and ~1350 cm⁻¹) and aldehyde (C=O stretch at ~1700 cm⁻¹) functional groups .
- NMR : H NMR detects aromatic protons (δ 8.5–9.5 ppm for nitro-adjacent protons) and aldehyde protons (δ ~10 ppm). C NMR identifies carbonyl carbons (δ ~190 ppm) and nitro-substituted aromatic carbons (δ ~140–150 ppm) .
- MS : High-resolution mass spectrometry (HRMS) validates molecular ion peaks and fragmentation patterns .
Q. How can X-ray crystallography resolve structural ambiguities in nitro-aromatic aldehydes?
- Methodological Answer : SHELX software is widely used for small-molecule crystallography. Single-crystal X-ray diffraction provides bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between aldehyde oxygen and nitro groups). Refinement with SHELXL ensures accurate modeling of electron density, critical for confirming regiochemistry in dinitro derivatives .
Advanced Research Questions
Q. How does the electronic effect of 4,6-dinitro substitution influence reactivity in cross-coupling reactions?
- Methodological Answer : The strong electron-withdrawing nature of nitro groups deactivates the aromatic ring, directing electrophilic substitutions to meta positions. Computational studies (DFT) can predict charge distribution and reactive sites. For example, the aldehyde groups may act as directing groups in Suzuki-Miyaura couplings, but nitro groups require careful optimization of palladium catalysts (e.g., Pd(PPh₃)₄ with high-temperature conditions) to avoid reduction .
Q. What strategies stabilize 4,6-dinitro-substituted benzenedicarboxaldehydes against thermal or photolytic degradation?
- Methodological Answer : Stability studies under varying light and temperature conditions (e.g., TGA/DSC for thermal analysis) reveal decomposition thresholds. Encapsulation in MOFs/COFs (e.g., COF-300 analogs) or addition of radical scavengers (e.g., BHT) can mitigate degradation. UV-Vis spectroscopy monitors photostability, with nitro compounds often requiring amberized storage .
Q. Can 1,3-Benzenedicarboxaldehyde, 4,6-dinitro- serve as a precursor for covalent organic frameworks (COFs)?
- Methodological Answer : Yes, its two aldehyde groups enable Schiff-base reactions with diamines (e.g., 1,4-phenylenediamine) to form imine-linked COFs. Solvothermal synthesis in mesitylene/dioxane at 120°C for 72 hours yields porous frameworks. BET analysis confirms surface areas >500 m²/g, while PXRD validates crystallinity .
Q. How do steric effects from nitro groups impact supramolecular assembly in crystal structures?
- Methodological Answer : Crystal packing analysis (Mercury software) shows nitro groups introduce steric hindrance, favoring slipped π-π stacking over face-to-face interactions. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., O···H interactions from aldehydes) .
Data Contradictions and Resolution
- Nitration Regioselectivity : Some studies report competing 2,4-dinitro products under high-temperature conditions. Resolution involves low-temperature nitration (<5°C) and monitoring with HPLC to isolate the 4,6-dinitro isomer .
- Aldehyde Reactivity : Conflicting reports on aldehyde stability in acidic media are resolved by using protective groups (e.g., acetal formation) during nitration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
